![molecular formula C11H9F3O2 B1377706 3-[2-Methyl-4-(Trifluormethyl)phenyl]prop-2-ensäure CAS No. 1214790-49-4](/img/structure/B1377706.png)
3-[2-Methyl-4-(Trifluormethyl)phenyl]prop-2-ensäure
Übersicht
Beschreibung
3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C11H9F3O2. This compound is known for its unique chemical structure, which includes a trifluoromethyl group and a propenoic acid moiety. It is used in various scientific research applications due to its distinctive properties.
Wissenschaftliche Forschungsanwendungen
3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
Target of Action
The primary targets of 3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid It’s known that similar compounds often interact with proteins or enzymes in the body, altering their function .
Mode of Action
The exact mode of action of 3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid It’s known that similar compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The biochemical pathways affected by 3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid Similar compounds are known to participate in reactions such as the suzuki-miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and tandem-type pd (ii)-catalyzed oxidative heck reaction and intramolecular c-h amidation sequence .
Result of Action
The molecular and cellular effects of 3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid The compound’s interactions with its targets can lead to changes at the molecular and cellular levels, potentially influencing biological processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall stability .
Biochemische Analyse
Biochemical Properties
3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound is known to act as an inhibitor for certain enzymes, thereby modulating their activity. For instance, it has been observed to inhibit cyclooxygenase enzymes, which are involved in the biosynthesis of prostaglandins. By inhibiting these enzymes, 3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid can reduce the production of inflammatory mediators, thus exhibiting anti-inflammatory properties . Additionally, this compound interacts with various proteins involved in cell signaling pathways, further influencing cellular responses.
Cellular Effects
The effects of 3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid on cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that plays a crucial role in regulating immune response to infection . By inhibiting NF-κB, 3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid can suppress the expression of genes involved in inflammation and immune response. Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of 3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with specific biomolecules. For instance, it binds to the active site of cyclooxygenase enzymes, thereby inhibiting their catalytic activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, leading to a reduction in inflammation. Additionally, 3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid can modulate gene expression by interacting with transcription factors such as NF-κB, thereby influencing the transcription of target genes involved in inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but its activity can be influenced by factors such as temperature and pH. Over extended periods, 3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid may undergo degradation, leading to a decrease in its inhibitory effects on enzymes . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of its anti-inflammatory properties, although the extent of these effects may diminish over time due to degradation.
Dosage Effects in Animal Models
The effects of 3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit inflammation without causing significant adverse effects . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound in tissues, leading to cellular damage. Therefore, it is crucial to determine the optimal dosage that maximizes the therapeutic benefits of 3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid while minimizing its toxic effects.
Metabolic Pathways
3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . The resulting metabolites are more water-soluble and can be readily excreted via the kidneys. Additionally, 3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of 3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cell, 3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability, with higher concentrations typically observed in the liver and kidneys.
Subcellular Localization
The subcellular localization of 3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid is an important determinant of its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic and signaling pathways . Additionally, 3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid can be targeted to specific subcellular compartments through post-translational modifications, such as phosphorylation, which direct it to organelles like the mitochondria. The localization of this compound within specific cellular compartments can influence its efficacy and the nature of its interactions with biomolecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid typically involves the reaction of 2-methyl-4-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, carboxylic acids, ketones, and saturated derivatives, depending on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid
- 4-(Trifluoromethyl)benzoic acid
- 2-(Trifluoromethyl)phenylboronic acid
Uniqueness
3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid is unique due to the presence of both a methyl group and a trifluoromethyl group on the aromatic ring, which imparts distinct chemical and physical properties
Eigenschaften
IUPAC Name |
3-[2-methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-7-6-9(11(12,13)14)4-2-8(7)3-5-10(15)16/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWLDBCKDYMZPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Oxa-3-azabicyclo[3.1.1]heptane tosylate](/img/structure/B1377624.png)
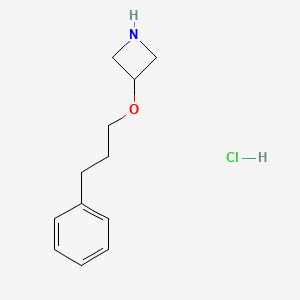
![N-{2-[benzyl(methyl)amino]ethyl}acetamide hydrochloride](/img/structure/B1377627.png)

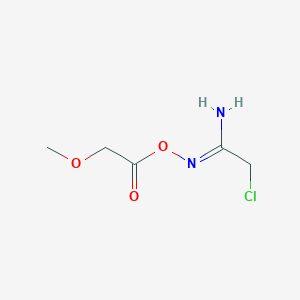

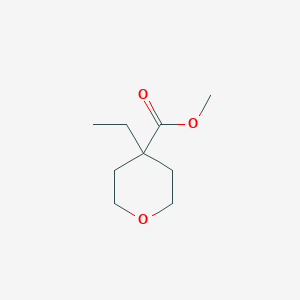
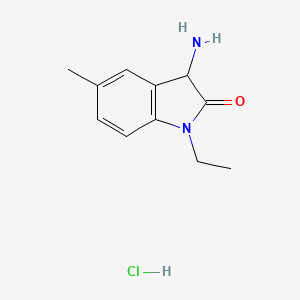
![{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol](/img/structure/B1377639.png)
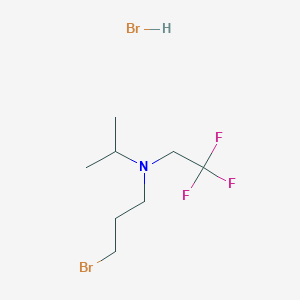
methanol](/img/structure/B1377642.png)
![3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B1377644.png)

![tert-butyl N-[2-(prop-2-yne-1-sulfonyl)ethyl]carbamate](/img/structure/B1377646.png)
